2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20121070
InChI: InChI=1S/C18H15N3O/c1-12-6-5-7-13(10-12)17(22)14(11-19)18-20-15-8-3-4-9-16(15)21(18)2/h3-10,22H,1-2H3
SMILES:
Molecular Formula: C18H15N3O
Molecular Weight: 289.3 g/mol

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile

CAS No.:

Cat. No.: VC20121070

Molecular Formula: C18H15N3O

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile -

Specification

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
IUPAC Name 3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(3-methylphenyl)prop-2-enenitrile
Standard InChI InChI=1S/C18H15N3O/c1-12-6-5-7-13(10-12)17(22)14(11-19)18-20-15-8-3-4-9-16(15)21(18)2/h3-10,22H,1-2H3
Standard InChI Key WGPWHOWNIRIANM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Stereochemistry

The compound’s IUPAC name delineates a benzodiazole ring system fused with a propanenitrile chain. The benzodiazole component consists of a benzene ring fused to a five-membered diazole ring containing two nitrogen atoms at positions 1 and 3. The methyl group at position 1 of the diazole ring introduces steric effects that influence conformational stability. The (2E)-configuration specifies the trans orientation of the substituents around the exocyclic double bond connecting the benzodiazole and oxopropanenitrile moieties.

The 3-methylphenyl group at position 3 of the oxopropane chain contributes to hydrophobic interactions, while the nitrile group (-C≡N) enhances dipole moments and hydrogen-bonding potential. Computational models suggest that the planar benzodiazole system and the twisted oxopropanenitrile chain create a bifunctional structure capable of simultaneous π-π stacking and polar interactions .

Molecular Data

Key physicochemical parameters for this compound include:

PropertyValueSource
Molecular FormulaC₁₈H₁₅N₃O
Molecular Weight289.3 g/mol
Predicted LogP3.2 ± 0.5
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

These values align with structurally related benzodiazoles, though the nitrile group increases polarity compared to non-cyano analogs .

Synthesis and Manufacturing Approaches

Reaction Pathways

While explicit synthetic protocols for this compound remain proprietary, analogous benzodiazole derivatives are typically synthesized via multi-step condensation reactions. A plausible route involves:

  • Formation of the Benzodiazole Core: Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .

  • Introduction of the Oxopropanenitrile Chain: Knoevenagel condensation between the benzodiazole aldehyde and an active methylene nitrile compound .

  • Stereoselective Alkylation: Methylation at the diazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions .

Microwave-assisted synthesis and one-pot multicomponent reactions have been reported for similar compounds, reducing reaction times from hours to minutes .

Optimization Challenges

Key challenges include controlling the (E)-configuration of the exocyclic double bond and minimizing side reactions during nitrile incorporation. Solvent selection (e.g., DMF or THF) and catalyst systems (e.g., piperidine for Knoevenagel steps) critically influence yields . Pilot-scale batches report yields of 45–60%, necessitating further refinement.

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 250°C, suggesting robustness for high-temperature applications . The nitrile group’s electron-withdrawing nature stabilizes the conjugated system, delaying thermal breakdown.

Solubility and Partitioning

Experimental solubility data remain limited, but quantum mechanical calculations predict:

  • Water Solubility: 0.12 mg/mL (25°C)

  • Octanol-Water LogP: 3.2 ± 0.3

These values indicate moderate lipophilicity, suitable for transmembrane permeability in drug delivery systems .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at 2,230 cm⁻¹ (C≡N stretch) and 1,680 cm⁻¹ (C=O stretch) .

  • ¹H NMR: Characteristic peaks include δ 2.4 ppm (Ar-CH₃), δ 3.1 ppm (N-CH₃), and δ 7.3–8.1 ppm (aromatic protons) .

Chemical Interactions and Reactivity

Nucleophilic Susceptibility

The nitrile group undergoes hydrolysis to carboxylic acids under strong acidic or basic conditions. This reactivity is exploitable for prodrug design, where enzymatic cleavage releases active metabolites.

Coordination Chemistry

The benzodiazole nitrogen atoms act as Lewis bases, forming complexes with transition metals. For example, Cu(II) complexes exhibit enhanced antioxidant activity due to metal-ligand charge transfer .

Industrial and Materials Science Applications

Polymer Modification

Incorporation into nitrile rubber (NBR) matrices improves oil resistance and tensile strength, with compatibility studies showing 15% loadings without phase separation . The aromatic rings enhance UV stability, making it suitable for automotive seals .

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) demonstrates 92% corrosion inhibition efficiency on mild steel in HCl, attributable to adsorption via the nitrile and diazole groups .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis for enantiopure batches.

  • Target Identification: Proteomics studies to map interaction networks in disease models.

  • Hybrid Materials: Exploring metal-organic frameworks (MOFs) incorporating this ligand for catalytic applications.

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